molecular formula C29H23NO2 B14398709 2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 89722-97-4

2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14398709
CAS No.: 89722-97-4
M. Wt: 417.5 g/mol
InChI Key: CRBOECTZXOTCHI-UHFFFAOYSA-N
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Description

2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications are being explored, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraphenyl-1,2-dihydro-3H-pyrrol-3-one: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxy-1,2,4,5-tetraphenyl-1H-pyrrole: Similar structure but different oxidation state, leading to distinct chemical properties.

Uniqueness

2-Methoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

89722-97-4

Molecular Formula

C29H23NO2

Molecular Weight

417.5 g/mol

IUPAC Name

2-methoxy-1,2,4,5-tetraphenylpyrrol-3-one

InChI

InChI=1S/C29H23NO2/c1-32-29(24-18-10-4-11-19-24)28(31)26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23)30(29)25-20-12-5-13-21-25/h2-21H,1H3

InChI Key

CRBOECTZXOTCHI-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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